molecular formula C21H20N6O4 B2987917 2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 896677-98-8

2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide

Cat. No. B2987917
CAS RN: 896677-98-8
M. Wt: 420.429
InChI Key: GYQOQRYUHGNEPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide” is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class . These compounds are known for their potential as potent inhibitors in various biological applications .


Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives involves a variety of synthetic routes . One typical method involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Another method involves an atom-economical, one-pot, three-step cascade process engaging five reactive centers .


Molecular Structure Analysis

The molecular structure of these compounds is complex, with multiple rings and functional groups. The core structure is a [1,2,3]triazolo[4,5-d]pyrimidine ring, which is fused with other rings and functional groups .


Chemical Reactions Analysis

These compounds can undergo a variety of chemical reactions. For instance, they can react with europium under solvothermal conditions in pyridine to yield the homoleptic framework containing Eu II centers .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research has explored the synthesis and structural characterization of related triazolopyrimidinone compounds, demonstrating innovative approaches to chemical synthesis. For example, Lashmanova et al. (2019) discussed the rearrangement of thiazolopyrimidines into triazolopyrimidines, highlighting the potential for creating novel compounds with diverse functionalities through chemical transformation processes (Lashmanova, Agarkov, Rybakov, & Shiryaev, 2019).

Potential Anticancer Applications

Compounds with the triazolopyrimidinone core have been investigated for their anticancer properties. A study by Xiao-meng Wang et al. (2015) modified a related compound to enhance its anticancer effects while reducing toxicity, suggesting that derivatives of triazolopyrimidinones could serve as potent anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).

Imaging and Diagnostic Applications

The development of radioligands for imaging purposes, such as Dollé et al. (2008)’s work on synthesizing [18F]PBR111 for imaging the translocator protein with PET, illustrates the utility of triazolopyrimidinone derivatives in diagnostic imaging and potentially in the study of neurological diseases (Dollé et al., 2008).

Insecticidal and Antimicrobial Effects

The synthesis of novel heterocycles, including triazolopyrimidines, for use as insecticides and antimicrobial agents indicates their potential in pest control and the treatment of infections. Fadda et al. (2017) synthesized and assessed various heterocycles for their insecticidal properties against the cotton leafworm, highlighting the versatility of these compounds in developing new pesticides (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Future Directions

The [1,2,3]triazolo[4,5-d]pyrimidine class of compounds, including “2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide”, has potential for further exploration in various fields, particularly in medicinal chemistry . Future research could focus on optimizing the synthesis process, exploring new reactions, and investigating their biological activities and applications.

properties

IUPAC Name

2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O4/c1-3-31-16-9-7-15(8-10-16)27-20-19(24-25-27)21(29)26(13-22-20)12-18(28)23-14-5-4-6-17(11-14)30-2/h4-11,13H,3,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQOQRYUHGNEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.